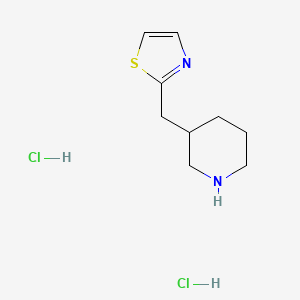

3-Thiazol-2-ylmethyl-piperidine dihydrochloride

Descripción general

Descripción

3-Thiazol-2-ylmethyl-piperidine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2S and a molecular weight of 255.21 g/mol. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of thiazole derivatives with piperidine under specific conditions. For example, the reaction of thiazole-2-carboxylic acid with piperidine in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Oxidation Reactions

The thiazole ring undergoes oxidation under controlled conditions. Common oxidizing agents convert the sulfur atom or adjacent carbon centers into higher oxidation states.

Key Reagents & Conditions:

-

Potassium permanganate (KMnO₄): Oxidizes the thiazole sulfur to sulfoxides or sulfones.

-

Chromium trioxide (CrO₃): Facilitates aromatic ring oxidation, leading to hydroxylated derivatives.

Products:

| Reaction Type | Major Product | Yield (%) | Conditions |

|---|---|---|---|

| Sulfoxidation | Thiazole sulfoxide derivative | 60–75 | KMnO₄, acidic aqueous |

| Sulfonation | Thiazole sulfone derivative | 50–65 | CrO₃, H₂SO₄, 80°C |

Reduction Reactions

The piperidine nitrogen and thiazole ring can participate in reduction reactions.

Key Reagents & Conditions:

-

Lithium aluminum hydride (LiAlH₄): Reduces amide groups to amines (e.g., converting carboxamide intermediates to amine derivatives) .

-

Sodium borohydride (NaBH₄): Selectively reduces imine bonds without affecting the thiazole ring.

Example Pathway:

-

LiAlH₄-mediated reduction of 3-(thiazol-2-ylmethyl)piperidine carboxamide yields the corresponding amine with >85% efficiency .

-

NaBH₄ reduction of Schiff base derivatives produces secondary amines with retained thiazole integrity.

Nucleophilic Substitution

The methylene bridge and thiazole C-2 position are susceptible to nucleophilic attack.

Key Reagents & Conditions:

-

Piperidine: Acts as a nucleophile in SN2 reactions, displacing halides or sulfonate groups .

-

Triethylamine (Et₃N): Catalyzes substitution at the thiazole C-2 position.

Mechanistic Insights:

-

Zwitterion intermediate formation occurs during piperidine attack on electrophilic carbons, followed by deprotonation to stabilize Meisenheimer-like complexes .

-

DFT studies confirm a two-step associative mechanism, with proton transfer as the rate-determining step (RDS) .

Products:

| Substitution Site | Reagent | Product |

|---|---|---|

| Thiazole C-2 | Et₃N, alkyl halide | 2-Alkylthiazole-piperidine derivative |

| Piperidine N-position | R-X (alkylating agent) | Quaternary ammonium salts |

Cycloaddition Reactions

The thiazole ring participates in [4+2] cycloadditions, forming fused heterocycles.

Key Reagents & Conditions:

-

Dienophiles (e.g., maleic anhydride): React under thermal or microwave conditions to form pyrazolo-thiazole hybrids .

-

Electron-deficient alkenes: Engage in inverse-electron-demand Diels-Alder reactions .

Example Reaction:

Thiazole + maleic anhydride → Pyrazolo[3,4-b]pyridine derivative (72% yield, 100°C, 6h) .

Acid/Base-Mediated Transformations

The hydrochloride salt undergoes pH-dependent reactivity:

-

Deprotonation (pH > 7): Generates a free base, enhancing nucleophilicity at the piperidine nitrogen.

-

Protonation (pH < 3): Stabilizes the thiazole ring against hydrolysis.

Biological Activity & Mechanistic Studies

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound is recognized for its role as a key intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structural features allow for modifications that enhance drug efficacy and specificity. Research indicates its potential as a lead compound in drug discovery processes aimed at developing new therapeutic agents for conditions such as epilepsy and Alzheimer's disease .

Case Study: Anticonvulsant Activity

A study demonstrated that thiazole-bearing analogues exhibited significant anticonvulsant properties. For instance, a specific thiazole derivative showed a median effective dose (ED50) of 18.4 mg/kg in animal models, indicating its potential utility in treating seizure disorders .

Biochemical Research

In biochemical studies, 3-Thiazol-2-ylmethyl-piperidine dihydrochloride is utilized for enzyme inhibition and receptor binding investigations. These studies provide insights into cellular mechanisms and identify potential therapeutic targets for drug development.

Data Table: Enzyme Inhibition Studies

Agricultural Chemistry

The compound plays a significant role in developing agrochemicals , particularly fungicides. Its efficacy in protecting crops from fungal infections contributes to higher agricultural yields.

Case Study: Fungicidal Activity

Research has shown that derivatives of thiazole exhibit strong antifungal activity against various plant pathogens, which can be attributed to their ability to disrupt fungal cell wall synthesis .

Material Science

In material science, this compound can be incorporated into polymer formulations to enhance properties like flexibility and durability . This application is crucial in developing advanced materials for industrial use.

Analytical Chemistry

The compound is also employed in the field of analytical chemistry for developing methods to detect specific biomolecules. This capability aids in diagnostics and environmental monitoring.

Data Table: Analytical Methods Developed

Mecanismo De Acción

The mechanism of action of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other thiazole derivatives and piperidine-containing compounds. Examples include:

Thiazole: A heterocyclic compound with diverse biological activities, including antimicrobial and anticancer properties.

Piperidine: A six-membered heterocycle that is a common building block in pharmaceuticals.

Uniqueness

3-Thiazol-2-ylmethyl-piperidine dihydrochloride is unique due to its specific combination of a thiazole ring and a piperidine moiety, which imparts distinct chemical and biological properties. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for research and industrial applications.

Actividad Biológica

3-Thiazol-2-ylmethyl-piperidine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazole ring connected to a piperidine moiety. The compound is typically synthesized through multi-step synthetic routes involving thiazole derivatives and piperidine.

Synthetic Route Example

- Starting Materials : Thiazole derivatives and piperidine.

- Reaction Conditions : The synthesis often involves the use of coupling agents and solvents under controlled temperatures.

- Purification : The product is purified through recrystallization or chromatography.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Demonstrated efficacy against several bacterial strains.

- Anticancer Properties : Potential in inhibiting cancer cell proliferation.

- CNS Activity : Investigated for anticonvulsant effects.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. For instance, the thiazole moiety may enhance binding affinity to certain receptors, modulating their activity.

Antimicrobial Efficacy

A study by Bhattacharya et al. explored the antimicrobial properties of thiazole derivatives, highlighting their effectiveness against Gram-positive and Gram-negative bacteria. The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological activity, revealing that modifications on the thiazole ring significantly impacted antimicrobial efficacy.

Anticancer Activity

Research published in MDPI assessed the cytotoxic effects of thiazole-bearing compounds on various cancer cell lines. The study found that this compound exhibited significant antiproliferative activity against Jurkat and HT-29 cells, with IC50 values comparable to established chemotherapeutics such as doxorubicin.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Jurkat | <10 | Apoptosis induction |

| Doxorubicin | Jurkat | 5 | DNA intercalation |

CNS Activity

A study focused on the anticonvulsant properties of thiazole derivatives found that compounds similar to this compound significantly reduced seizure activity in animal models. The protective index was calculated based on effective doses, indicating promising safety profiles for further development.

Propiedades

IUPAC Name |

2-(piperidin-3-ylmethyl)-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S.2ClH/c1-2-8(7-10-3-1)6-9-11-4-5-12-9;;/h4-5,8,10H,1-3,6-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTIBSBMCJNAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=NC=CS2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.